

A Guide to the Spectroscopic Characterization of N,N-Bis(3-aminopropyl)methylamine

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Compound of Interest

Compound Name:	<i>N,N-Bis(3-aminopropyl)methylamine</i>
Cat. No.:	B090873

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Introduction

N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9) is a trifunctional polyamine featuring two primary amine groups and one central tertiary amine. This structure makes it a valuable building block and cross-linking agent in various applications, including the synthesis of polymers, epoxy curing agents, surfactants, and as a ligand in coordination chemistry.^[1] Given its role as a precursor in complex syntheses, rigorous verification of its structure and purity is paramount.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N,N-Bis(3-aminopropyl)methylamine**. As a self-validating system, the protocols and data interpretation outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous identification and quality assessment of this compound. We will delve into the causality behind experimental choices and ground our analysis in established spectroscopic principles.

Molecular Structure and Spectroscopic Predictions

The chemical structure of **N,N-Bis(3-aminopropyl)methylamine** dictates its spectral features. The molecule's symmetry and the presence of distinct functional groups give rise to a

predictable and interpretable set of signals in both NMR and IR spectroscopy.

- Symmetry and Chemical Equivalence: Due to the molecule's symmetry around the central methyl-substituted nitrogen, the two propyl chains are chemically equivalent. This simplifies the NMR spectra, as corresponding protons and carbons on each chain will have identical chemical shifts.
- Proton (^1H) NMR Environments: We can identify four unique proton environments:
 - -CH₃: The methyl group attached to the tertiary nitrogen.
 - -N(CH₂-)₂: The two methylene groups adjacent to the tertiary nitrogen.
 - -CH₂-: The central methylene groups of the propyl chains.
 - -CH₂NH₂: The two methylene groups adjacent to the primary amine groups.
 - -NH₂: The protons of the two primary amine groups.
- Carbon (^{13}C) NMR Environments: Similarly, there are four distinct carbon environments:
 - -CH₃: The methyl carbon.
 - -N(CH₂-)₂: The two methylene carbons adjacent to the tertiary nitrogen.
 - -CH₂-: The central methylene carbons.
 - -CH₂NH₂: The two methylene carbons adjacent to the primary amines.
- Infrared Active Functional Groups: The key functional groups that will produce characteristic absorption bands are:
 - Primary Amine (-NH₂): N-H stretching and bending vibrations.
 - Tertiary Amine (-N(CH₃)-): C-N stretching.
 - Aliphatic Chains: C-H stretching and bending vibrations.

Below is a diagram illustrating the molecular structure with labeled carbon atoms for reference in the data interpretation sections.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **N,N-Bis(3-aminopropyl)methylamine** into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or Deuterium Oxide (D_2O).
 - Causality: CDCl_3 is a standard solvent for many organic molecules. D_2O is particularly useful as it allows for the exchange of the labile N-H protons with deuterium. This causes the N-H signal to disappear from the ^1H NMR spectrum, confirming its identity.
 - [2] * Cap the tube and gently agitate until the sample is fully dissolved.
- ^1H NMR Acquisition (400 MHz Spectrometer):
 - Experiment: Standard proton experiment.
 - Number of Scans: 16-32. This is typically sufficient for a concentrated sample to achieve excellent signal-to-noise.
 - Relaxation Delay (d1): 1-2 seconds. This allows for adequate relaxation of protons between pulses, ensuring quantitative integration.
 - Spectral Width: 0-12 ppm. This range covers virtually all protons in organic molecules.
- ^{13}C NMR Acquisition (100 MHz Spectrometer):
 - Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
 - Number of Scans: 512-1024. A higher number of scans is required due to the low natural abundance of the ^{13}C isotope.

- Relaxation Delay (d1): 2-5 seconds. Carbons, especially quaternary ones (not present here), can have longer relaxation times.
- Spectral Width: 0-200 ppm. This is the standard range for most organic compounds.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a single drop of neat liquid **N,N-Bis(3-aminopropyl)methylamine** directly onto the crystal of the ATR accessory.
 - Causality: ATR is a modern, rapid technique for acquiring IR spectra of liquids and solids with minimal sample preparation, eliminating the need for traditional salt plates (KBr or NaCl).
- IR Spectrum Acquisition:
 - Wavenumber Range: 4000-400 cm^{-1} . This covers the entire mid-infrared region where fundamental molecular vibrations occur.
 - Number of Scans: 16-32. Co-adding scans improves the signal-to-noise ratio.
 - Resolution: 4 cm^{-1} . This is standard for routine analysis and provides sufficient detail to resolve key functional group absorptions.

Spectroscopic Data and Interpretation

The following sections detail the expected spectral data based on public databases and established chemical shift/absorption frequency principles. [3][4]

^1H NMR Spectral Data

The proton NMR spectrum is characterized by four main signals, plus a signal for the primary amine protons.

Assignment (Label)	Chemical Shift (δ) ppm (CDCl_3)	Multiplicity	Integration	Rationale
$-\text{NH}_2$	~1.1 (variable)	Broad Singlet	4H	Labile protons, often broad due to exchange and quadrupole effects. Shift is concentration and solvent dependent.
$-\text{CH}_2-$ (C2, C2')	~1.65	Quintet (p)	4H	Coupled to four adjacent protons (2 on each side), resulting in a quintet ($n+1$ rule).
$-\text{CH}_3$ (C4)	~2.20	Singlet (s)	3H	No adjacent protons, appears as a sharp singlet.
$-\text{N}(\text{CH}_2\text{-})_2$ (C3, C3')	~2.40	Triplet (t)	4H	Adjacent to a CH_2 group, coupled to two protons. Deshielded by the tertiary nitrogen.
$-\text{CH}_2\text{NH}_2$ (C1, C1')	~2.70	Triplet (t)	4H	Adjacent to a CH_2 group, coupled to two protons. Deshielded by the primary nitrogen.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments.

Assignment (Label)	Chemical Shift (δ) ppm (CDCl ₃)	Rationale
-CH ₂ - (C2, C2')	~29-31	Aliphatic carbon, least affected by nitrogen atoms.
-CH ₃ (C4)	~42-43	Methyl carbon attached to the tertiary nitrogen.
-CH ₂ NH ₂ (C1, C1')	~40-42	Carbon adjacent to the primary amine. The electronegative nitrogen causes a downfield shift.
-N(CH ₂ -) ₂ (C3, C3')	~55-57	Carbon adjacent to the tertiary amine. The nitrogen atom causes a significant downfield shift.

Note: Data sourced from spectral databases referenced by PubChem. [4]Assignments are based on general principles of ¹³C NMR spectroscopy. [5][6]

Infrared (IR) Spectral Data

The IR spectrum provides direct evidence for the presence of the primary amine and aliphatic C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3360 - 3280	Medium, Sharp (two bands)	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
2950 - 2800	Strong	C-H Aliphatic Stretch	-CH ₃ and -CH ₂ -
1650 - 1580	Medium	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1470 - 1430	Medium	C-H Bend (Scissoring/Bending)	-CH ₂ - and -CH ₃
1250 - 1020	Medium-Weak	C-N Stretch	Aliphatic Amines (Primary & Tertiary)
910 - 665	Broad, Strong	N-H Wag	Primary Amine (-NH ₂)

Interpretation Insights:

- Primary Amine Confirmation: The most definitive feature is the presence of a doublet (two distinct peaks) in the 3360-3280 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine. [7] This is complemented by the N-H bending vibration around 1600 cm⁻¹.
- Tertiary Amine Confirmation: Tertiary amines lack N-H bonds and therefore do not show absorptions in the N-H stretch region. [7] The presence of C-N stretching and the absence of a secondary amine N-H stretch (~3350-3310 cm⁻¹) supports the tertiary amine structure.
- Aliphatic Structure: Strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic backbone of the molecule.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and conclusive method for the structural verification of **N,N-Bis(3-aminopropyl)methylamine**. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the molecular symmetry, while IR spectroscopy provides unambiguous evidence of the key primary and tertiary amine functional groups. The methodologies and data presented in this guide serve

as an authoritative reference for ensuring the identity and quality of **N,N-Bis(3-aminopropyl)methylamine** in research and development settings.

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